Matairesinoside

概要

説明

準備方法

化学反応の分析

マタイレシノシドは、以下を含むさまざまな化学反応を受けます。

酸化: マタイレシノシドは、マタイレシノールを形成するために酸化することができます。

還元: 還元反応は、マタイレシノシドをそのアグリコン形であるマタイレシノールに戻すことができます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応から形成される主要な生成物は、通常、マタイレシノールの誘導体です .

科学研究アプリケーション

マタイレシノシドは、幅広い科学研究アプリケーションを持っています。

化学: リグナン生合成と代謝を研究するためのモデル化合物として使用されます。

生物学: マタイレシノシドの抗菌性と抗酸化性は、植物の防御機構と微生物の相互作用を研究するための貴重な化合物となっています.

医学: マタイレシノシドは、特に肺癌細胞の増殖、遊走、および浸潤を阻害することにより、抗癌剤としての可能性を示しています.

科学的研究の応用

Anticancer Properties

Recent studies have identified matairesinoside as a potent inhibitor of the TMEM16A ion channel, which is implicated in various cancers, especially lung cancer.

- Mechanism of Action : this compound has been shown to significantly inhibit the growth, migration, and invasion of lung cancer cells while inducing apoptosis. The compound targets TMEM16A, leading to alterations in signaling pathways that regulate cell proliferation and survival .

- Therapeutic Formulation : A novel biodegradable hydrogel has been developed to encapsulate this compound, enhancing its therapeutic efficacy and minimizing side effects associated with direct administration. In vivo studies demonstrated that this hydrogel formulation effectively inhibited tumor growth while reducing toxicity .

Multidrug Resistance Reversal

This compound has also been studied for its potential to reverse multidrug resistance in cancer cells.

- Research Findings : In experiments involving multidrug-resistant cancer cell lines (e.g., CaCo2 and CEM/ADR 5000), this compound exhibited synergistic effects when combined with doxorubicin, a common chemotherapeutic agent. This combination increased the retention of chemotherapeutic agents within the cells by inhibiting P-glycoprotein (P-gp), a key efflux transporter responsible for drug resistance .

- Potential Applications : The ability of this compound to enhance the effectiveness of existing chemotherapy regimens suggests its potential as an adjuvant therapy for patients with resistant tumors .

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use.

- Bioavailability Studies : Research has indicated that the bioavailability of this compound can be affected by dietary factors and metabolic processes. Studies measuring urinary excretion of lignans suggest that dietary intake influences the systemic availability of this compound and its metabolites .

Other Biological Activities

Beyond its anticancer properties, this compound exhibits various biological activities that may contribute to its therapeutic potential.

- Antioxidant Activity : this compound has been noted for its antioxidant properties, which may help mitigate oxidative stress-related damage in cells .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially beneficial in conditions characterized by chronic inflammation .

作用機序

類似化合物との比較

マタイレシノシドは、その特定のβ-D-グルコシル残基の置換により、リグナンの中でユニークであり、その生物活性を強化しています . 類似の化合物には、以下が含まれます。

マタイレシノール: β-D-グルコシル残基がない、マタイレシノシドのアグリコン形。

セコイソラリシレシノール: 同様の抗酸化特性を持つ別のリグナン。

ピノレシノール: 比較可能な抗菌活性を持つリグナン.

マタイレシノシドは、TMEM16Aイオンチャネルの強力な阻害と、癌治療における有望なアプリケーションによって際立っています .

生物活性

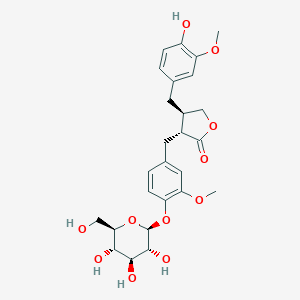

Matairesinoside, a lignan compound with the chemical formula CHO and CAS number 23202-85-9, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological effects of this compound, including its antibacterial, antioxidant, and anti-inflammatory properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is a complex lignan characterized by its unique molecular structure. The compound exhibits a molecular weight of approximately 520.53 g/mol. It is primarily isolated from the stem bark of Styrax japonica and other plant sources.

1. Antibacterial Activity

This compound has demonstrated significant antibacterial properties, particularly against Pseudomonas aeruginosa. Research indicates that it possesses a minimum inhibitory concentration (MIC) of 0.001 mg/mL against this pathogen, making it a potent candidate for further antimicrobial studies .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Pseudomonas aeruginosa | 0.001 |

| Other strains (varied results) | >0.01 |

2. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using the DPPH assay, where it exhibited an IC value of 2.19 μg/mL. This indicates a strong ability to scavenge free radicals, which is crucial for mitigating oxidative stress in biological systems .

3. Anti-inflammatory Effects

This compound's anti-inflammatory properties have been explored in various studies. It has shown the ability to modulate inflammatory pathways by decreasing TNF-α production in immune cells, thus providing a potential therapeutic avenue for conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Study on Virus-Cell Fusion Inhibition : this compound was found to inhibit virus-cell fusion with an efficacy of 46.7%. This activity suggests its potential application in antiviral therapies .

- Cytotoxicity Against Cancer Cells : In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it showed significant activity against MCF-7 (breast cancer) and Hep-2 (larynx cancer) cell lines with IC values ranging from 3.6 to 5.5 µg/mL .

Comparative Analysis of Biological Activities

The following table summarizes the key biological activities of this compound compared to other lignans:

| Activity | This compound | Other Lignans |

|---|---|---|

| Antibacterial Activity | MIC = 0.001 mg/mL | Varies (often >0.01 mg/mL) |

| Antioxidant Activity | IC = 2.19 μg/mL | Generally higher IC values |

| Cytotoxicity | IC = 3.6-5.5 µg/mL | Varies widely among lignans |

特性

IUPAC Name |

(3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O11/c1-33-19-9-13(3-5-17(19)28)7-15-12-35-25(32)16(15)8-14-4-6-18(20(10-14)34-2)36-26-24(31)23(30)22(29)21(11-27)37-26/h3-6,9-10,15-16,21-24,26-31H,7-8,11-12H2,1-2H3/t15-,16+,21+,22+,23-,24+,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAGCATAPYOEULE-LHHMAMHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80177784 | |

| Record name | 2(3H)-Furanone, 3-((4-(b-D-glucopyranosyloxy)-3-methoxyphenyl)methyl)dihydro-4-((4-hydroxy-3-methoxyphenyl)methyl)-, (3R,4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23202-85-9 | |

| Record name | Matairesinoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23202-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(3H)-Furanone, 3-((4-(b-D-glucopyranosyloxy)-3-methoxyphenyl)methyl)dihydro-4-((4-hydroxy-3-methoxyphenyl)methyl)-, (3R,4R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023202859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(3H)-Furanone, 3-((4-(b-D-glucopyranosyloxy)-3-methoxyphenyl)methyl)dihydro-4-((4-hydroxy-3-methoxyphenyl)methyl)-, (3R,4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Matairesinoside | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XRE59W9FDD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。